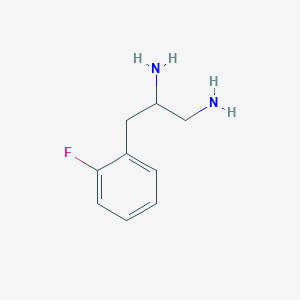

3-(2-Fluorophenyl)propane-1,2-diamine

Description

3-(2-Fluorophenyl)propane-1,2-diamine is a fluorinated diamine derivative with a phenyl ring substituted at the second carbon of a propane-1,2-diamine backbone. Fluorine substituents are known to enhance biological activity by influencing electronic properties, lipophilicity, and metabolic stability . For example, CF₃-containing propane-1,2-diamine hybrids (e.g., compound 6u) exhibit potent antitubercular activity, highlighting the role of fluorine-derived substituents in optimizing drug candidates .

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

3-(2-fluorophenyl)propane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5-6,11-12H2 |

InChI Key |

MMQGBCAIJPJNFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison of Diamine Linkers

The position of amino groups and substituents on the diamine backbone significantly impacts biological activity and toxicity:

Key Observations:

- Position of Amino Groups: Propane-1,2-diamines (e.g., 6u) balance activity and safety better than propane-1,3-diamines, which show higher cytotoxicity despite lower MIC values .

- Substituent Effects : Fluorine-containing groups (e.g., 2-FPh, CF₃) enhance target engagement. For instance, CF₃ in 6u improves antitubercular activity without relying on lipophilicity .

Cytotoxicity and Selectivity

- Propane-1,3-diamine Linkers: Compounds 11, 14, and 15 (propane-1,3-diamine derivatives) show IC₅₀ values < 10 µM, likely due to non-specific interactions with mammalian cells .

- Propane-1,2-diamine Derivatives : Lower cytotoxicity (IC₅₀ > 20 µM) suggests better selectivity, making them preferable for therapeutic development .

Structural Insights from Self-Assembly and Coordination

- Hydrogen Bonding : Propane-1,2-diamine forms stable ionic layers via NH-O hydrogen bonding, as seen in 4-tert-butylbenzoic acid adducts. The 2-fluorophenyl group may disrupt stacking patterns, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.